4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles generally consists of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The specific molecular structure of “4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide” is not available in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles can vary widely depending on the specific compound and the conditions. The SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring contributes to the ability to interact with various biological targets. For instance, certain triazole compounds have demonstrated adequate cytotoxic effects against cancer cell lines . The cyclopropyl and methyl groups in the compound may influence its ability to bind to specific receptors or enzymes associated with cancer progression, potentially offering a pathway for targeted cancer therapy.
Enzyme Inhibition
The triazole ring can mimic the structure of natural substrates or inhibitors of various enzymes. This mimicry allows triazole derivatives to act as enzyme inhibitors, which can be used to treat a variety of conditions, such as hyperuricemia related to gout when used in combination with xanthine oxidase inhibitors .
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been found to inhibit the lactoperoxidase (lpo) enzyme , which plays a crucial role in cellular metabolism and defense mechanisms.
Mode of Action
It’s known that triazole derivatives can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates . These intermediates, under controlled conditions, can produce 3-amino-1,2,4-triazoles .
Pharmacokinetics
The compound’s molecular weight (13817) and formula (C6H10N4) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been found to have high binding affinity to the lpo enzyme , suggesting potential selectivity for solid tumors.
properties
IUPAC Name |
4-cyclopropyl-5-methyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.HI/c1-4-8-9-6(7)10(4)5-2-3-5;/h5H,2-3H2,1H3,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQCWMPYBKERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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